11-Methylpentacosane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylpentacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of pentacosane with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: similar hydrocarbons are often produced through fractional distillation of petroleum followed by chemical modification .
Chemical Reactions Analysis
Types of Reactions: 11-Methylpentacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: It can be oxidized to form alcohols, aldehydes, and carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to form simpler hydrocarbons, although this is less common.
Substitution: Halogenation reactions, particularly chlorination and bromination, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: 11-Methylpentacosanol, 11-Methylpentacosanal, and 11-Methylpentacosanoic acid.
Substitution: 11-Chloropentacosane and 11-Bromopentacosane.
Scientific Research Applications
11-Methylpentacosane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Methylpentacosane is primarily related to its role as a cuticular hydrocarbon in insects. It functions as a chemical signal for sex recognition and mating behaviors. The molecular targets are typically olfactory receptors in insects, which detect the hydrocarbon and trigger behavioral responses .
Comparison with Similar Compounds
- 11-Methylhexacosane (C27H56)
- 11-Methylheptacosane (C28H58)
- 5,11-Dimethylpentacosane (C27H56)
Comparison: 11-Methylpentacosane is unique due to its specific methyl branching at the 11th carbon, which influences its physical properties and biological activity. Compared to its analogs, it has a distinct role in insect communication and is often studied for its specific interactions with insect olfactory systems .
Properties
CAS No. |
15689-71-1 |
---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
11-methylpentacosane |
InChI |
InChI=1S/C26H54/c1-4-6-8-10-12-14-15-16-17-19-21-23-25-26(3)24-22-20-18-13-11-9-7-5-2/h26H,4-25H2,1-3H3 |
InChI Key |
ZQPLZRKQNMWCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
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